Methyl 4-cyclopropyl-2-fluorobenzoate

Pharmaceutical Analysis Impurity Profiling Method Validation

Methyl 4-cyclopropyl-2-fluorobenzoate (CAS 1613413-65-2; molecular formula C11H11FO2; molecular weight 194.20 g/mol) is a benzoate derivative featuring a fluorine atom at the 2-position and a cyclopropyl group at the 4-position of the aromatic ring. This compound is structurally characterized as a light yellow to brown liquid or oil at ambient conditions.

Molecular Formula C11H11FO2
Molecular Weight 194.2 g/mol
CAS No. 1613413-65-2
Cat. No. B1407867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-cyclopropyl-2-fluorobenzoate
CAS1613413-65-2
Molecular FormulaC11H11FO2
Molecular Weight194.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)C2CC2)F
InChIInChI=1S/C11H11FO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3
InChIKeyBZTJRZDYUFPZNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Cyclopropyl-2-Fluorobenzoate (CAS 1613413-65-2): Critical Procurement Data for Pharmaceutical Intermediate Selection


Methyl 4-cyclopropyl-2-fluorobenzoate (CAS 1613413-65-2; molecular formula C11H11FO2; molecular weight 194.20 g/mol) is a benzoate derivative featuring a fluorine atom at the 2-position and a cyclopropyl group at the 4-position of the aromatic ring [1]. This compound is structurally characterized as a light yellow to brown liquid or oil at ambient conditions . In the pharmaceutical analytical and quality control supply chain, this compound is formally designated and commercially supplied as Remibrutinib Impurity 6, a specified impurity standard essential for the development and validation of analytical methods for Remibrutinib, a covalent Bruton's tyrosine kinase (BTK) inhibitor under clinical investigation for chronic spontaneous urticaria [2].

Why Methyl 4-Cyclopropyl-2-Fluorobenzoate Cannot Be Substituted with Simple Benzoates for Drug Development and Analytical Validation


Procurement of a generic methyl benzoate or even a differently substituted fluorobenzoate cannot substitute for methyl 4-cyclopropyl-2-fluorobenzoate in regulated pharmaceutical analytical applications. This compound functions as a specific, named impurity standard for Remibrutinib analytical method validation and quality control release testing [1]. In this context, identity—specifically the exact substitution pattern on the aromatic ring—is the sole criterion for fitness-for-purpose; any alternative compound, regardless of structural similarity, fails to meet regulatory identity requirements for impurity reference standards under ICH and pharmacopeial guidelines. Furthermore, in drug discovery programs exploring GPR119 agonists, BACE1 inhibitors, or other targets where cyclopropyl-containing scaffolds are employed, the combination of the cyclopropyl group (providing conformational constraint and metabolic stability benefits) with the 2-fluoro substituent (modulating lipophilicity and metabolic soft spots) creates a specific physicochemical and biological profile that cannot be reproduced by analogs bearing different substituents such as methyl, methoxy, or unsubstituted phenyl groups [2][3].

Methyl 4-Cyclopropyl-2-Fluorobenzoate (CAS 1613413-65-2): Quantified Differentiation Versus Closest Analogs


Identity as Remibrutinib Impurity 6: Mandatory Reference Standard for ANDA and QC Release

Methyl 4-cyclopropyl-2-fluorobenzoate is explicitly designated and commercially supplied as Remibrutinib Impurity 6. This compound is certified for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) or during commercial production of Remibrutinib [1].

Pharmaceutical Analysis Impurity Profiling Method Validation

Cyclopropyl Substituent Lipophilicity Modulation: Quantitative ΔlogP from Systematic Fluorination Studies

A systematic comparison of lipophilicity modulation upon fluorination of cyclopropyl versus isopropyl substituents in directly comparable model compounds demonstrates that fluorination of the isopropyl substituent leads to a larger lipophilicity decrease than fluorination of the cyclopropyl substituent [1]. This quantitative difference in ΔlogP upon fluorination establishes the cyclopropyl group as a more predictable and attenuated modulator of lipophilicity compared to acyclic alkyl substituents, which is critical for optimizing drug-like physicochemical property windows in lead optimization.

Medicinal Chemistry Lipophilicity Drug Design

Cyclopropyl Group Prevalence in Marketed and Clinical-Stage Drugs Across Multiple Therapeutic Areas

Cyclopropane rings are widely found in marketed drugs across multiple therapeutic areas, including cardiovascular agents, central nervous system (CNS) therapeutics, anticancer drugs, and autoimmune and anti-inflammatory medications [1]. The cyclopropyl group is the smallest cyclic alkane and confers unique structural features and physicochemical properties that are extensively leveraged in small-molecule drug design [1]. This established track record in approved drugs contrasts with less validated or less frequently utilized substituent motifs and supports the selection of cyclopropyl-containing building blocks over alternative substituents that lack comparable clinical precedent.

Drug Discovery Scaffold Analysis Therapeutic Chemistry

Cyclopropyl-Fluorophenyl Scaffold in GPR119 Agonist Patent Claims: Diabetes and Metabolic Disease Relevance

US Patent 8,957,062 B2 claims substituted cyclopropyl compounds of formula (I) as agonists of the G-protein coupled receptor GPR119, useful for treating or preventing type 2 diabetes and related metabolic conditions [1]. Methyl 4-cyclopropyl-2-fluorobenzoate serves as a key synthetic intermediate for constructing the cyclopropyl-fluoroaryl pharmacophore that is central to the claimed GPR119 agonist chemical space.

Type 2 Diabetes GPR119 Agonist Metabolic Disease

Trans-Cyclopropyl Moiety as Ligand-Efficient Conformational Constraint in BACE1 Inhibitor SAR

Structure-activity relationship (SAR) studies of BACE1 inhibitors have demonstrated that trans-cyclopropyl moieties function as highly ligand-efficient conformational constraints [1]. This design strategy was successfully applied to LY2886721, a potent BACE1 inhibitor that advanced to Phase 2 clinical trials for Alzheimer's disease [1].

Alzheimer's Disease BACE1 Inhibition Conformational Constraint

Commercial Purity Specifications: Minimum 95% Purity Required for Research-Grade Procurement

Commercial suppliers of methyl 4-cyclopropyl-2-fluorobenzoate specify a minimum purity of 95% (0.95) for research-grade material . This purity specification is consistent across major chemical suppliers including AKSci and Sigma-Aldrich (via Achemblock). Storage conditions are specified as 0–8°C to maintain stability .

Chemical Procurement Quality Specification Synthetic Intermediate

Methyl 4-Cyclopropyl-2-Fluorobenzoate (CAS 1613413-65-2): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Pharmaceutical Impurity Reference Standard for Remibrutinib Analytical Method Validation and QC Release

Procure this compound specifically for use as Remibrutinib Impurity 6 in the development, validation, and routine quality control of analytical methods (HPLC, UPLC, LC-MS) for Remibrutinib active pharmaceutical ingredient (API) and finished drug product. This application is mandatory for Abbreviated New Drug Application (ANDA) filings and commercial batch release testing under ICH Q3A/Q3B impurity guidelines. No alternative compound can substitute for this certified reference standard [5].

Synthetic Intermediate for GPR119 Agonist Lead Optimization in Type 2 Diabetes Drug Discovery

Employ methyl 4-cyclopropyl-2-fluorobenzoate as a key building block for the synthesis of cyclopropyl-fluoroaryl pharmacophores targeting GPR119, a validated G-protein coupled receptor for type 2 diabetes therapy. The cyclopropyl-fluoroaryl scaffold is explicitly claimed in US Patent 8,957,062 B2 for GPR119 agonist compositions, establishing a direct patent linkage that supports procurement for structure-activity relationship (SAR) exploration and lead optimization in metabolic disease programs [5].

Conformationally Constrained Scaffold Synthesis for CNS Drug Discovery Leveraging Cyclopropyl Lipophilicity Advantages

Utilize this compound as a synthetic entry point for constructing conformationally constrained CNS-targeting molecules. Systematic lipophilicity studies demonstrate that cyclopropyl substitution produces smaller and more predictable ΔlogP shifts upon fluorination compared to isopropyl analogs [5]. This property, combined with the clinical validation of trans-cyclopropyl conformational constraint in the Phase 2 BACE1 inhibitor LY2886721 , makes methyl 4-cyclopropyl-2-fluorobenzoate a strategically valuable intermediate for CNS drug discovery programs where balancing potency, brain penetration, and metabolic stability is critical.

General Medicinal Chemistry Building Block for Cyclopropyl-Containing Library Synthesis

Deploy this compound in parallel synthesis or medicinal chemistry library production where the cyclopropyl-fluoroaryl motif is desired. The cyclopropyl group is widely represented in marketed cardiovascular, CNS, anticancer, and anti-inflammatory drugs [5], providing a robust clinical precedent that reduces translational risk compared to less validated substituents. The compound's commercial availability at ≥95% purity from multiple suppliers ensures reliable and reproducible synthetic outcomes for hit-to-lead and lead optimization campaigns.

Technical Documentation Hub

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